Lipophilicity (LogP) Differentiation from Positional Isomers
The ortho-substituted 2-[(Cyclohexylcarbonyl)amino]benzoic acid exhibits a significantly higher LogP (3.85) compared to its meta (3.23) and para (3.22) isomers [1] . This 0.62–0.63 Log unit increase corresponds to an approximately 4-fold greater partition coefficient into n-octanol, indicative of substantially enhanced membrane permeability .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.85 |
| Comparator Or Baseline | 3-[(Cyclohexylcarbonyl)amino]benzoic acid (LogP = 3.23); 4-[(Cyclohexylcarbonyl)amino]benzoic acid (LogP = 3.22) |
| Quantified Difference | ΔLogP = +0.62 to +0.63 |
| Conditions | Calculated partition coefficient (ACD/Labs Percepta / Hit2Lead database values) |
Why This Matters
This quantifiable difference in lipophilicity predicts that the 2-isomer will exhibit distinct cellular permeability and tissue distribution profiles compared to the 3- or 4-isomers, making them non-interchangeable in cell-based assays.
- [1] Chembase.cn. 3-[(cyclohexylcarbonyl)amino]benzoic acid. http://www.chembase.cn/substance-540976.html (accessed 2026). View Source
